molecular formula C3H5ClF2O B12088374 3-Chloro-1,1-difluoropropan-2-ol CAS No. 2058331-78-3

3-Chloro-1,1-difluoropropan-2-ol

Cat. No.: B12088374
CAS No.: 2058331-78-3
M. Wt: 130.52 g/mol
InChI Key: HYOAAYPXATWNML-UHFFFAOYSA-N
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Description

3-Chloro-1,1-difluoropropan-2-ol is an organic compound with the molecular formula C3H5ClF2O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1,1-difluoropropan-2-ol can be synthesized through several methods. One common approach involves the reaction of chloropropylene oxide with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1-difluoropropan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-1,1-difluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems, including its role as a metabolic inhibitor.

    Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-1,1-difluoropropan-2-ol involves its interaction with biological molecules. It can disrupt metabolic pathways by inhibiting key enzymes, leading to the accumulation of toxic intermediates. This disruption can affect cellular respiration and energy production, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-propanol: Similar in structure but lacks the chlorine atom.

    1-Chloro-3-fluoro-2-propanol: Contains both chlorine and fluorine atoms but in different positions.

Uniqueness

3-Chloro-1,1-difluoropropan-2-ol is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications and as a research tool in studying metabolic pathways .

Properties

IUPAC Name

3-chloro-1,1-difluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClF2O/c4-1-2(7)3(5)6/h2-3,7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOAAYPXATWNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301344
Record name 3-Chloro-1,1-difluoro-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2058331-78-3
Record name 3-Chloro-1,1-difluoro-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2058331-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1,1-difluoro-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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